
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a methoxy group at the 6th position and hydroxyl groups at the 3rd and 17th positions on the steroid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol typically involves multiple steps, starting from a suitable estradiol precursor. The key steps include:
Methoxylation: Introduction of the methoxy group at the 6th position. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Hydroxylation: Ensuring the hydroxyl groups are correctly positioned at the 3rd and 17th positions. This may involve selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidants.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
科学的研究の応用
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Potential use in hormone replacement therapy, treatment of menopausal symptoms, and other estrogen-related conditions.
Industry: Utilized in the development of pharmaceuticals and other health-related products.
作用機序
The mechanism of action of (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol involves binding to estrogen receptors (ERs) in target tissues. Upon binding, the compound can modulate the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular targets include ER-alpha and ER-beta, which are involved in regulating reproductive and non-reproductive tissues.
類似化合物との比較
Similar Compounds
Estradiol: The natural hormone from which (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol is derived.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 6th position, which can influence its binding affinity and activity at estrogen receptors. This structural modification may result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens.
特性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
(6R,8R,9S,13S,14S,17S)-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17-,18+,19+/m1/s1 |
InChIキー |
ZXHOGDYDNZUTSO-NHUKNTKWSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)OC |
正規SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)
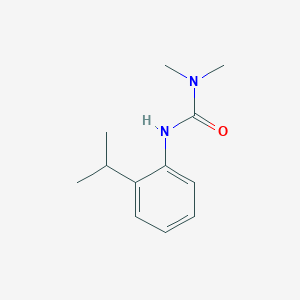

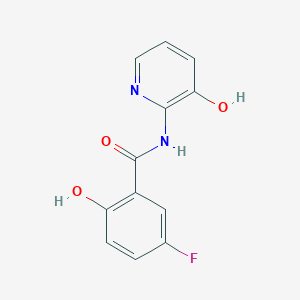
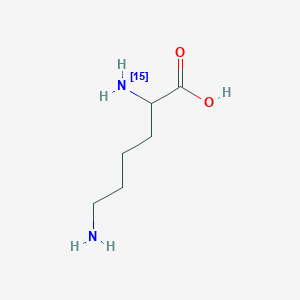
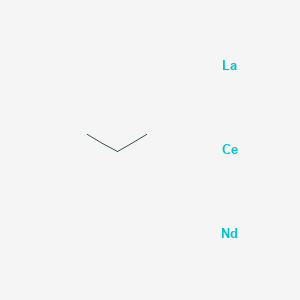


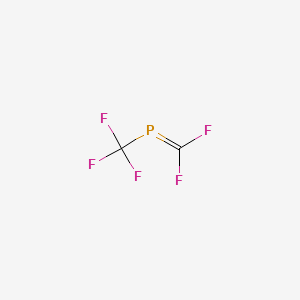
![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)
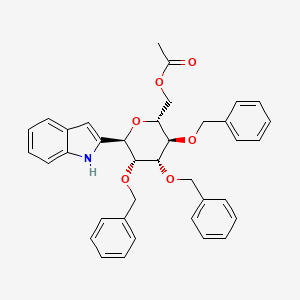
![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)
